molecular formula C14H15NO4 B11811487 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11811487
M. Wt: 261.27 g/mol
InChI Key: CSILPBWXRXXZBK-UHFFFAOYSA-N
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Description

1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its diverse applications in scientific research and industry. This compound is part of the quinoline family, which is renowned for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with various reagents under controlled conditions . The process may include steps such as alkylation, methylation, and methoxylation to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific functional groups, which confer unique chemical and biological properties. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-ethyl-8-methoxy-6-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-4-15-7-10(14(17)18)13(16)9-5-8(2)6-11(19-3)12(9)15/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

CSILPBWXRXXZBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC(=C2)C)OC)C(=O)O

Origin of Product

United States

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